ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a piperidine carboxylate ester. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with piperidine-3-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in the corresponding alcohols .
Scientific Research Applications
Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neurodegenerative processes. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidine carboxylate
- 1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and pyrazole ring contribute to its potential as a neuroprotective and anti-inflammatory agent, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H23N3O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H23N3O4/c1-3-26-19(24)14-5-4-10-22(12-14)18(23)17-11-16(20-21-17)13-6-8-15(25-2)9-7-13/h6-9,11,14H,3-5,10,12H2,1-2H3,(H,20,21) |
InChI Key |
QPPMRPIXAYJARC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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